molecular formula C15H28O B1210049 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- CAS No. 51411-24-6

6,10-Dodecadien-1-ol, 3,7,11-trimethyl-

Cat. No. B1210049
CAS RN: 51411-24-6
M. Wt: 224.38 g/mol
InChI Key: OOOOFOPLSIWRAR-UHFFFAOYSA-N
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Description

“6,10-Dodecadien-1-ol, 3,7,11-trimethyl-” is a chemical compound with the formula C15H28O . It is also known as 2,3-Dihydrofarnesol . The molecular weight of this compound is 224.3822 .


Molecular Structure Analysis

The IUPAC Standard InChI for “6,10-Dodecadien-1-ol, 3,7,11-trimethyl-” is InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3/b14-9+ . The structure is also available as a 2d Mol file .


Physical And Chemical Properties Analysis

The molecular weight of “6,10-Dodecadien-1-ol, 3,7,11-trimethyl-” is 224.3822 . The predicted boiling point is 307.8±11.0 °C and the predicted density is 0.860±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Conversion

6,10-Dodecadien-1-ol, 3,7,11-trimethyl-, a type of highly branched polyprenol, has been synthesized from diethyl malate, geranyl bromide, and homogeranyl iodide. It can also be created from ethyl acetoacetate and geranyl or farnesyl bromide. These alcohols can be transformed into disodium phosphates, postulated to be primitive lipids in membrane evolution (Nagano, Nagasawa, & Sakuma, 1997).

Biotransformation in Fungi

Research shows that plant pathogenic fungi like Glomerella cingulata can transform this compound. This transformation involves oxidation and hydroxylation processes, leading to different derivatives of the original compound (Miyazawa, Nankai, & Kameoka, 1996).

Inhibition Studies

The compound and its analogs have been studied for their ability to inhibit squalene synthetase. These studies are crucial for understanding the enzyme's function and potentially for developing new medicinal applications (de Montellano, Wei, Castillo, Hsu, & Boparai, 1977).

Role in Insect Pheromones

This compound and its derivatives are significant in the field of entomology, particularly in studying insect pheromones. For example, its role as a sex attractant for certain moth species has been explored, enhancing our understanding of insect behavior and potentially aiding in pest control efforts (Roelofs, Comeau, Hill, & Milicevic, 1971).

properties

IUPAC Name

3,7,11-trimethyldodeca-6,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOOFOPLSIWRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885954
Record name 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Floral, fruity aroma
Record name (+\/-)-Dihydrofarnesol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1808/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in DMSO and acetone, Soluble (in ethanol)
Record name (+\/-)-Dihydrofarnesol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1808/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.867-0.873
Record name (+\/-)-Dihydrofarnesol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1808/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

6,10-Dodecadien-1-ol, 3,7,11-trimethyl-

CAS RN

51411-24-6
Record name 3,7,11-Trimethyl-6,10-dodecadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51411-24-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-
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Record name 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,10-Dodecadien-1-ol, 3,7,11-trimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-Dihydrofarnesol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032218
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-
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Reactant of Route 6
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-

Citations

For This Compound
12
Citations
A Elaiyaraja, G Chandramohan - Journal of pharmacognosy and …, 2016 - phytojournal.com
Indoneesiella echioides (or) Andrographis echioides (L) Nees is an important herb widely distributed in south India. This is commonly known as False Water willow. Indoneesiella …
Number of citations: 62 www.phytojournal.com
MS HASHIM - Iranian Journal of Ichthyology, 2023 - ijichthyol.org
This study was conducted to identify and characterize bioactive compounds in two algae Chlorophyta species of Haematococcus pulvialis and Dunatiella saline collected from water …
Number of citations: 2 www.ijichthyol.org
Z Zelinkova, T Wenzl - Nicotine and Tobacco Research, 2020 - academic.oup.com
Introduction This study aimed to develop a method for discriminating cigarette brands based on the profiles of volatile components extracted from the tobacco fraction of the finished …
Number of citations: 4 academic.oup.com
H Devaraj, C Pook, S Swift, KC Aw… - Journal of separation …, 2018 - Wiley Online Library
Headspace sorptive extraction technique using silicone based sorptive media coated stir bars is used for the first time here to extract, identify, and quantify heavy volatile organic …
L Honorato, JFD de Araujo, CC Ellis, AC Piffer… - MBio, 2022 - Am Soc Microbiol
In this study, we investigated the influence of fungal extracellular vesicles (EVs) during biofilm formation and morphogenesis in Candida albicans . Using crystal violet staining and …
Number of citations: 17 journals.asm.org
EN Carmona, V Sberveglieri, A Ponzoni… - Sensors and Actuators B …, 2017 - Elsevier
This work illustrates the potentiality of a mixed array merging the Nanowire and thin film metal oxide technologies to develop an electronic nose as a tool to monitor the human skin and …
Number of citations: 43 www.sciencedirect.com
T Massenet, H Muller, L Dubois, PH Stefanuto… - 2020 - orbi.uliege.be
Beer aroma results from a complex mixture of volatile compounds that derive mainly from its raw ingredients and during processing. To characterize such a complex gas mixture, …
Number of citations: 0 orbi.uliege.be
P PUMIVAL, C Chittasupho - 2019 - ir-ithesis.swu.ac.th
Trichophyton is one of the most common causes of dermatophytosis. This study aimed to evaluate the antifungal properties of leaves, fruit, seed extract of golden shower and kaffir lime …
Number of citations: 0 ir-ithesis.swu.ac.th
R Di Cagno, P Filannino, V Cantatore, A Polo… - International journal of …, 2020 - Elsevier
We carried out a step-by-step accurate procedure to design yeast starters with probiotic and technological traits to ferment cornelian cherry fruits puree (CP). Pichia kudriavzevii DCNa1 …
Number of citations: 32 www.sciencedirect.com
S Hardy, A Henin, L Dubois, PH Stefanuto, JF Focant - 2020 - orbi.uliege.be
This benchmarking study of fruity beers volatile profiles, analyzed by SPME-GC×GC-MS, highlights the similarities and differences between two beers’ profiles (cherry and peach …
Number of citations: 0 orbi.uliege.be

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